Ethyl 2-(2-cyanophenoxy)acetate
Overview
Description
Ethyl 2-(2-cyanophenoxy)acetate: is an organic compound with the molecular formula C11H11NO3. It is a derivative of phenoxyacetic acid, where the phenoxy group is substituted with a cyano group at the ortho position. This compound is used in various chemical syntheses and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 2-(2-cyanophenoxy)acetate can be synthesized through the reaction of 2-cyanophenol with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is typically carried out in a solvent like acetone at elevated temperatures (around 60°C) for several hours. The reaction mixture is then cooled, filtered, and purified to obtain the desired product .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but may include additional steps for purification and quality control to ensure the product meets industrial standards.
Chemical Reactions Analysis
Types of Reactions: Ethyl 2-(2-cyanophenoxy)acetate undergoes various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Reduction: The cyano group can be reduced to an amine group.
Substitution: The phenoxy group can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions can be used to hydrolyze the ester group.
Reduction: Reducing agents such as lithium aluminum hydride can be used to reduce the cyano group.
Substitution: Electrophilic reagents such as halogens can be used for substitution reactions on the phenoxy group.
Major Products Formed:
Hydrolysis: 2-(2-cyanophenoxy)acetic acid.
Reduction: Ethyl 2-(2-aminophenoxy)acetate.
Substitution: Various substituted phenoxyacetic acid derivatives.
Scientific Research Applications
Ethyl 2-(2-cyanophenoxy)acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme interactions and metabolic pathways.
Industry: Used in the production of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism of action of ethyl 2-(2-cyanophenoxy)acetate involves its interaction with various molecular targets. The cyano group can participate in nucleophilic addition reactions, while the ester group can undergo hydrolysis to release the active phenoxyacetic acid derivative. These interactions can affect biological pathways and enzyme activities, making it useful in biochemical research .
Comparison with Similar Compounds
- Methyl 2-(2-cyanophenoxy)acetate
- Propyl 2-(2-cyanophenoxy)acetate
- Butyl 2-(2-cyanophenoxy)acetate
Comparison: this compound is unique due to its specific ester group, which affects its solubility, reactivity, and biological activity compared to other similar compounds. The ethyl ester provides a balance between hydrophilicity and lipophilicity, making it suitable for various applications in research and industry .
Properties
IUPAC Name |
ethyl 2-(2-cyanophenoxy)acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO3/c1-2-14-11(13)8-15-10-6-4-3-5-9(10)7-12/h3-6H,2,8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORNAPWRLYAJFON-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)COC1=CC=CC=C1C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40384351 | |
Record name | ethyl 2-(2-cyanophenoxy)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40384351 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
39786-34-0 | |
Record name | ethyl 2-(2-cyanophenoxy)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40384351 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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